

Hexachlorodisilane (HCDS) for Source/Drain Epitaxy: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of smaller, faster, and more efficient semiconductor devices, the fabrication of highly engineered source/drain (S/D) regions is a critical step. Selective epitaxial growth of silicon (Si) and silicon-germanium (SiGe) alloys in these regions is paramount for creating the strain necessary to enhance carrier mobility and improve transistor performance. The choice of the silicon precursor for this chemical vapor deposition (CVD) process significantly impacts the quality, performance, and manufacturability of the final device. This guide provides an objective comparison of **hexachlorodisilane** (HCDS) with other common silicon precursors—dichlorosilane (DCS), trichlorosilane (TCS), and silane (SiH₄)—for S/D epitaxy, supported by available experimental data.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor for S/D epitaxy is a trade-off between growth rate, selectivity, film quality, and doping control. HCDS has emerged as a strong candidate, particularly for low-temperature, highly selective processes.

Key Performance Metrics:



| Precursor | Chemical Formula | Typical Growth Temperat ure (°C) | Growth Rate | Selectivit y | Film Quality & Defect Density | Doping Incorpora tion |
|----------------------------------|---------------------------------|-------------------------------------------|--------------------|-----------------|------------------------------------------------------|-------------------------------------|
| Hexachloro disilane (HCDS) | Si ₂ Cl ₆ | 450 - 650 | High | Excellent | Good, chlorine helps in defect reduction | Good, especially for boron |
| Dichlorosil ane (DCS) | SiH2Cl2 | 650 - 850 | Moderate | Good | Good, widely used in production | Well- characteriz ed |
| Trichlorosil ane (TCS) | SiHCl₃ | 850 - 1100 | Low to Moderate | Excellent | High, but at higher temperatur es | Good |
| Silane | SiH4 | 550 - 700 | High | Poor | Prone to defects and gas-phase nucleation | Can be challenging to control |

Data Summary:

The following table summarizes quantitative data on the performance of different silicon precursors. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is a synthesis of findings from various sources.



| Performance Metric | HCDS | DCS | TCS | Silane |
|-------------------------------------------|------------------------------------------|----------------------------------------|-------------------------------------------|---------------------------------------|
| Growth Rate (nm/min) | High, enables lower thermal budget | Moderate, temperature- dependent | Lower, requires higher temperatures | High, but with selectivity challenges |
| Typical Deposition Temperature (°C) | 450 - 650 | 650 - 850 | 850 - 1100 | 550 - 700 |
| Boron Incorporation Efficiency | High | Good | Good | Moderate |
| Phosphorus Incorporation Efficiency | Good | Moderate | Good | High |
| Defect Density | Low, due to insitu etching effect of Cl | Low to Moderate | Low | Moderate to High |
| Selectivity | Excellent | Good | Excellent | Poor |

In-depth Analysis of Precursor Performance Growth Rate and Temperature

One of the primary advantages of HCDS is its ability to achieve high growth rates at significantly lower temperatures compared to other chlorinated silanes like DCS and TCS. This is crucial for advanced transistor architectures, such as FinFETs, where minimizing the thermal budget is essential to prevent dopant diffusion and preserve the integrity of the delicate fin structures.[1][2] While silane also offers high growth rates at low temperatures, it suffers from poor selectivity, leading to unwanted deposition on dielectric surfaces. A comparison of growth rates for various precursors shows that higher-order silanes generally exhibit higher growth rates at lower temperatures.[3][4]

Selectivity



Selective epitaxial growth is the ability to deposit crystalline silicon only on exposed silicon surfaces while preventing nucleation on dielectric materials like silicon dioxide (SiO₂) or silicon nitride (SiN). The chlorine content in the precursor plays a crucial role in achieving selectivity. The chlorine atoms provide an in-situ etching mechanism that removes silicon atoms that loosely adsorb on the dielectric surface. HCDS, with its high chlorine content, offers excellent selectivity.[5] This is a significant advantage over silane, which typically requires the addition of an external etchant gas like hydrogen chloride (HCl) to achieve selectivity, adding complexity to the process.[4]

Doping Incorporation

The ability to incorporate high concentrations of dopants like boron (for p-type) and phosphorus (for n-type) is critical for reducing contact resistance in the source/drain regions. The precursor chemistry can influence the efficiency of dopant incorporation. For instance, in SiGe:B epitaxy for pMOS devices, achieving high active boron concentrations is a key objective.[6][7] The presence of germanium can influence boron incorporation, and the choice of silicon precursor can further impact this complex interaction.[8] While detailed comparative studies on doping efficiency with HCDS are still emerging, the lower processing temperatures associated with HCDS can be beneficial in reducing dopant segregation and achieving sharper doping profiles.

Film Quality and Defect Density

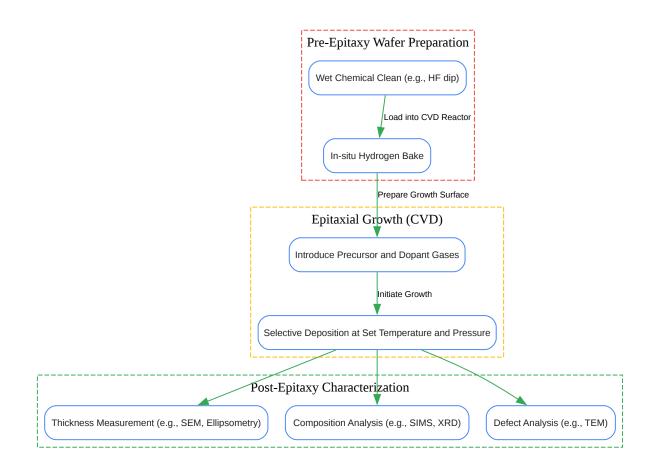
The crystalline quality of the epitaxial film is paramount for device performance. Defects such as dislocations and stacking faults can act as leakage paths and degrade carrier mobility. The chlorine in HCDS can contribute to a lower defect density by promoting a more ordered crystal growth and providing a self-cleaning effect on the growth surface.[9] However, the optimization of pre-epitaxial cleaning steps remains crucial for all precursors to ensure a high-quality starting surface for epitaxy.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results. Below are generalized methodologies for selective epitaxial growth using HCDS and DCS.

General Experimental Workflow for Selective Epitaxial Growth





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Caption: A generalized workflow for a typical selective epitaxial growth process.

Key Experiment: Selective Epitaxial Growth of SiGe:B for pMOS Source/Drain

Objective: To grow a highly boron-doped SiGe film selectively in the recessed source/drain regions of a p-type FinFET.



Methodology using HCDS:

- Pre-Cleaning: The wafer is subjected to an ex-situ wet clean, typically involving a dilute hydrofluoric acid (HF) dip to remove the native oxide from the silicon fins.
- In-situ Bake: Inside the CVD reactor, an in-situ bake in a hydrogen (H₂) ambient is performed at a temperature range of 780-800°C to further clean the silicon surface without damaging the fins.[1][2]
- · Epitaxial Growth:
 - Precursors: **Hexachlorodisilane** (HCDS) as the silicon source, Germane (GeH₄) as the germanium source, and Diborane (B₂H₆) as the boron dopant source.
 - Carrier Gas: Hydrogen (H₂).
 - Temperature: 450 650°C.
 - Pressure: Reduced pressure, typically in the range of 10-100 Torr.
 - Process: The precursor and dopant gases are introduced into the reactor. The flow rates
 are controlled to achieve the desired Ge content and boron concentration in the SiGe film.
 The excellent selectivity of HCDS minimizes the need for an additional etchant gas.

Methodology using DCS:

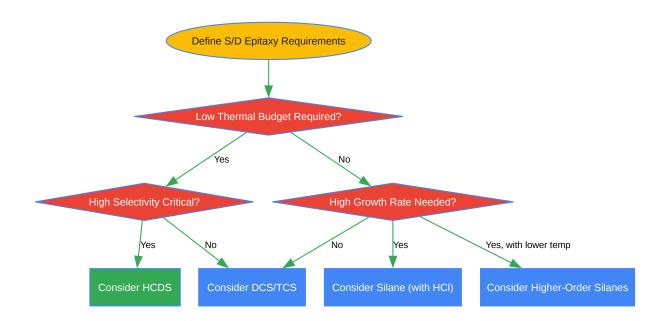
- Pre-Cleaning: Similar to the HCDS process, an ex-situ wet clean with a dilute HF dip is performed.
- In-situ Bake: A hydrogen bake is carried out at a similar temperature range (780-800°C).
- Epitaxial Growth:
 - Precursors: Dichlorosilane (DCS) as the silicon source, Germane (GeH₄), and Diborane (B₂H₆).
 - Etchant Gas: Hydrogen Chloride (HCl) is often co-flowed to ensure selectivity.



- Carrier Gas: Hydrogen (H₂).
- Temperature: 650 850°C.
- Pressure: Reduced pressure (e.g., 20-40 Torr).
- Process: The flow rates of DCS, GeH₄, B₂H₆, and HCl are carefully controlled to manage the growth rate, Ge incorporation, boron doping level, and selectivity.[10]

Logical Flow for Precursor Selection

The choice of precursor is dictated by the specific requirements of the device technology node.



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- To cite this document: BenchChem. [Hexachlorodisilane (HCDS) for Source/Drain Epitaxy: A Comparative Performance Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081481#performance-of-hcds-as-a-precursor-for-source-drain-epitaxy]

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